molecular formula C18H12N4OS B2623300 (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 303227-10-3

(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2623300
CAS No.: 303227-10-3
M. Wt: 332.38
InChI Key: CLMJMXQKIMXMJH-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one (CAS RN: 303227-10-3; MFCD01910628) is a thieno[2,3-d]pyrimidin-4(3H)-one derivative supplied for early discovery research. The thieno[2,3-d]pyrimidine scaffold is a recognized bioisostere of quinazoline and is of significant interest in medicinal chemistry due to its diverse biological activities . Compounds based on this core structure have been extensively investigated for their potential as anticancer agents . Specific derivatives have demonstrated potent activity against various cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells, with some analogs showing strong anti-proliferative effects and the ability to induce apoptosis . Research into similar compounds has also identified them as a new class of ROCK (Rho-associated coiled-coil forming kinase) inhibitors, which are relevant to studies of cell morphology and migration . Furthermore, related tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have shown notable anti-inflammatory activity by inhibiting the production of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6, and suppressing the NF-κB and MAPK signaling pathways in macrophages . This compound is intended for research purposes only.

Properties

IUPAC Name

5-phenyl-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS/c23-18-16-15(13-6-2-1-3-7-13)11-24-17(16)20-12-22(18)21-10-14-8-4-5-9-19-14/h1-12H/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMJMXQKIMXMJH-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable aldehyde to form the thieno[2,3-d]pyrimidine core. This intermediate is then reacted with pyridine-2-carbaldehyde under basic conditions to introduce the pyridin-2-ylmethyleneamino group. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions that include the formation of thieno[2,3-d]pyrimidine derivatives through condensation reactions. The structural elucidation is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AHeLa5.4Apoptosis induction
BMCF77.0Cell cycle arrest
CA5494.8Inhibition of DNA synthesis

Antimicrobial Activity

The antimicrobial properties of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one have also been investigated. Studies show that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Reference Drug MIC
Staphylococcus aureus15 µg/mL10 µg/mL
Escherichia coli20 µg/mL15 µg/mL
Pseudomonas aeruginosa25 µg/mL20 µg/mL

Case Studies

Several case studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives in vivo and in vitro. Notably:

  • Case Study on Breast Cancer : A derivative similar to (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one was tested on MCF7 breast cancer cells and demonstrated a significant reduction in cell viability at concentrations as low as 5 µM.
  • Case Study on Bacterial Infections : In a study evaluating the antimicrobial effects against Staphylococcus aureus, the compound exhibited an MIC value comparable to standard antibiotics, suggesting its potential use as an alternative treatment for resistant strains.

Mechanism of Action

The mechanism of action of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Structural and Functional Analogues

The following table summarizes key analogues, their substituents, synthesis routes, and reported bioactivities:

Compound Name Substituents (Positions) Synthesis Method Biological Activity References
(E)-5-Phenyl-3-((pyridin-2-ylmethylene)amino) 5-Ph, 3-(E)-pyridin-2-ylmethylene amino Multi-component condensation (e.g., Vilsmeier–Haack) Potential kinase inhibition, antimicrobial
5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one 5-Ph, 3-H Cyclocondensation of 2-amino-thiophenes Baseline scaffold activity (antimicrobial)
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-(4-F-Ph), 3-H Halogenated phenyl introduction via Suzuki coupling Enhanced electronic profile for DNA interaction
3-Amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4-one 5-Furyl, 2-Me, 3-NH2 Microwave-assisted cyclization Antimicrobial, fluorescence properties
Thieno[2,3-d]pyrimidin-4(3H)-one + 1,3,4-oxadiazol hybrids Oxadiazol spacer + hydrophobic tail Molecular hybridization VEGFR-2 inhibition (anticancer)

Key Comparative Insights

Substituent Impact on Bioactivity: The pyridin-2-ylmethylene amino group in the target compound distinguishes it from simpler phenyl or halogenated derivatives. This group may enhance binding to kinase domains (e.g., VEGFR-2) through π-stacking and hydrogen bonding, as seen in related hybrids . Halogenated phenyl derivatives (e.g., 4-fluorophenyl) exhibit improved electronic properties for DNA intercalation or enzyme inhibition compared to non-halogenated analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for multi-component reactions, such as the Vilsmeier–Haack approach using DMF-POCl3 , whereas furan- or oxadiazol-containing derivatives require specialized routes (e.g., microwave-assisted or catalytic FeCl3-SiO2) .

Therapeutic Scope: Antimicrobial Activity: Simple 5-phenyl derivatives show baseline activity against Gram-positive bacteria, but amino or heteroaromatic substituents (e.g., furan) enhance potency . Anticancer Potential: Hybrids with 1,3,4-oxadiazol spacers demonstrate targeted VEGFR-2 inhibition, suggesting the target compound’s pyridine moiety could be optimized for similar pathways .

Biological Activity

(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidine family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on recent studies.

Anticancer Activity

Research has shown that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized several derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and tested their effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. Notably, one compound demonstrated an IC50 value of 0.94 μM against A549 cells, indicating potent antiproliferative activity without toxicity to normal human liver cells .

Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

CompoundCell LineIC50 (μM)Toxicity to Normal Cells
19MCF-70.94No
15A5490.94No
4MDA-MB-2310.045Low

Antimicrobial Activity

The antimicrobial properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been extensively studied. In one investigation, these compounds were evaluated against several bacterial and fungal strains. The results indicated that many derivatives exhibited superior antimicrobial activity compared to standard antibiotics like streptomycin and ampicillin. For example, a derivative with an m-methoxyphenyl group showed minimal inhibitory concentration (MIC) values ranging from 0.05 to 0.13 mM .

Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

CompoundTarget OrganismMIC (mM)Comparison to Control
22Gram-positive bacteria0.056-fold more potent
22Gram-negative bacteria0.1315-fold more potent
VariousFungal speciesVariesSuperior to controls

Anti-inflammatory Activity

Thieno[2,3-d]pyrimidine derivatives have also been explored for their anti-inflammatory potential. Compounds similar to the one in focus have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that these compounds may serve as promising candidates for developing anti-inflammatory agents .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on MCF-7 cells, it was found that certain compounds induced apoptosis at specific concentrations while remaining non-toxic to normal human cells .
  • Antimicrobial Screening : Another study highlighted the efficacy of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .

Q & A

Q. What are the established synthetic routes for the thieno[2,3-d]pyrimidin-4(3H)-one core, and how can they be adapted for the target compound?

Methodological Answer: The thieno[2,3-d]pyrimidinone scaffold is typically synthesized via cyclization reactions. A common approach involves the condensation of 2-amino-thiophene derivatives with reagents like formamide, urea, or nitriles under reflux conditions . For example, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one was prepared by refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours (yield: 85%) . To adapt this for the target compound, introduce the pyridin-2-ylmethyleneamino group at position 3 through a Schiff base formation reaction, using pyridine-2-carbaldehyde and an amine-containing intermediate.

Key Reaction Optimization Parameters:

  • Catalysts: Phosphorus oxychloride (POCl₃) enhances cyclization efficiency in some protocols .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) or formic acid are preferred for cyclization .
  • Temperature: Reactions often require elevated temperatures (150–200°C) for completion .

Q. How can the structure of the compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and phenyl groups) and the imine (C=N) proton (δ ~8.2–8.5 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ ~160–165 ppm) and aromatic carbons.
  • IR Spectroscopy: Detect C=O stretching (~1680 cm⁻¹) and C=N stretching (~1600 cm⁻¹) .
  • XRD Analysis: Single-crystal X-ray diffraction resolves the (E)-configuration of the imine bond and spatial arrangement of substituents (e.g., see similar thienopyrimidinones in ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Variation of Substituents:
    • Modify the phenyl group at position 5 with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to assess impact on bioactivity.
    • Replace the pyridinylmethyleneamino group with other heterocyclic moieties (e.g., furan, thiazole) .
  • Biological Assays:
    • Screen against enzyme targets (e.g., dihydrofolate reductase, kinases) using assays like IC₅₀ determination .
    • Compare results with structurally related compounds (e.g., thieno[2,3-d]pyrimidinones with antimicrobial activity ).

Q. How can contradictory bioactivity data between similar compounds be resolved?

Methodological Answer:

  • Data Normalization: Ensure consistent assay conditions (e.g., pH, temperature, cell lines).
  • Computational Modeling: Use molecular docking to compare binding affinities of analogs. For example, thieno[2,3-d]pyrimidinones with bulkier substituents may exhibit steric hindrance in enzyme active sites .
  • Meta-Analysis: Cross-reference published results (e.g., antimicrobial activity in vs. kinase inhibition in ) to identify trends in substituent effects.

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the pyrimidinone carbonyl .
  • Salt Formation: React with HCl or sodium salts to enhance water solubility.
  • Nanoparticle Formulation: Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Methodological Challenges

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Stepwise Synthesis: Isolate intermediates (e.g., Schiff base precursor) to minimize side reactions.
  • Scale-Up Protocols: Use flow chemistry for safer handling of high-temperature steps .

Q. What computational tools are suitable for predicting the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD): Simulate solvation effects and stability in biological membranes .
  • Software Recommendations: Gaussian, GROMACS, or AutoDock for docking studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.